molecular formula C15H13N7O3 B2720567 ethyl 4-[(5-oxo-4-hydro-1H-pyrazolo[5,4-d]1,2,4-triazolino[4,5-a]pyrimidin-3-y l)amino]benzoate CAS No. 1170506-19-0

ethyl 4-[(5-oxo-4-hydro-1H-pyrazolo[5,4-d]1,2,4-triazolino[4,5-a]pyrimidin-3-y l)amino]benzoate

Cat. No. B2720567
CAS RN: 1170506-19-0
M. Wt: 339.315
InChI Key: CLORFSDEPBWRQM-UHFFFAOYSA-N
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Description

“Ethyl 4-[(5-oxo-4-hydro-1H-pyrazolo[5,4-d]1,2,4-triazolino[4,5-a]pyrimidin-3-y l)amino]benzoate” is a compound with the molecular formula C15H13N7O3. It is a derivative of pyrazolo[3,4-d]pyrimidine , a family of compounds known for their biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its IUPAC name, includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms . Further structural analysis would require more specific data or computational modeling.

Scientific Research Applications

Novel Synthesis Methods

The compound under discussion has been central to research exploring novel synthesis pathways for nitrogen-bridged purine-like C-nucleosides, indicating its potential in the development of new nucleoside analogs with possible therapeutic applications. The synthesis involves coupling ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate with various aminomethyl- and hydrazino-azines, demonstrating the compound's versatility in chemical reactions (Khadem, Kawai, & Swartz, 1989).

Antimicrobial Properties

Research into quinazolines, closely related to the chemical structure , has revealed potential antimicrobial properties. Specifically, new quinazoline compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have shown promising antibacterial and antifungal activities, which might suggest similar applications for the compound of interest in combating microbial infections (Desai, Shihora, & Moradia, 2007).

Supramolecular Chemistry

In the realm of supramolecular chemistry, related compounds such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate have been studied for their ability to form hydrogen-bonded supramolecular structures. These findings highlight the potential of such chemicals in creating novel materials and understanding hydrogen bonding's role in molecular assembly (Portilla et al., 2007).

Enzymatic Activity Enhancement

Furthermore, derivatives of pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This suggests the compound's framework might be conducive to the development of new pharmacological agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Future Directions

The future directions for research on this compound could include detailed studies on its synthesis, structure, reactivity, mechanism of action, and biological activities. Given the interest in pyrazolo[3,4-d]pyrimidine derivatives, this compound could potentially have significant applications in medicinal chemistry .

properties

IUPAC Name

ethyl 4-[(2-oxo-1,5,6,8,10,11-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-12-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O3/c1-2-25-13(24)8-3-5-9(6-4-8)17-14-20-21-15-18-11-10(7-16-19-11)12(23)22(14)15/h3-7H,2H2,1H3,(H,17,20)(H2,16,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLORFSDEPBWRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NNC3=NC4=C(C=NN4)C(=O)N32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxycarbonylphenylamino)-1,8-dihydro-5h-pyrazolo[3,4-d][1,2,4]-triazolo[4,3-a]-pyrimidin-5-one

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